molecular formula C8H8N2O B12271397 4-Methoxy-6-methyl-nicotinonitrile

4-Methoxy-6-methyl-nicotinonitrile

Cat. No.: B12271397
M. Wt: 148.16 g/mol
InChI Key: WDRYLPRQZOTEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methyl-nicotinonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-nicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction is usually carried out in ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methyl-nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles, or electrophiles under suitable conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-6-methyl-nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-6-methyl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-methoxy-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)5-10-6/h3,5H,1-2H3

InChI Key

WDRYLPRQZOTEQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.